Methyl 4,6-dibromo-3-hydroxypicolinate
Overview
Description
Methyl 4,6-dibromo-3-hydroxypicolinate is a chemical compound with the molecular formula C₇H₅Br₂NO₃ and a molecular weight of 310.93 g/mol . It is a derivative of picolinic acid, characterized by the presence of two bromine atoms at the 4 and 6 positions, a hydroxyl group at the 3 position, and a methyl ester group at the 2 position of the pyridine ring . This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dibromo-3-hydroxypicolinate typically involves the bromination of 3-hydroxypicolinic acid followed by esterification. One common method includes the following steps:
Bromination: 3-hydroxypicolinic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 6 positions.
Esterification: The resulting 4,6-dibromo-3-hydroxypicolinic acid is then esterified using methanol and a catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for bromination and esterification processes, which enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dibromo-3-hydroxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group at the 3 position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 4,6-dibromo-3-hydroxypicolinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4,6-dibromo-3-hydroxypicolinate involves its interaction with specific molecular targets and pathways. For instance, its bromine atoms and hydroxyl group can participate in hydrogen bonding and halogen bonding interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-hydroxypicolinate
- 4,6-Dibromo-2-methylpyridin-3-ol
- Methyl 2-bromo-5-hydroxyisonicotinate
- 6-Bromo-2-methylpyridin-3-ol
Uniqueness
Methyl 4,6-dibromo-3-hydroxypicolinate is unique due to the specific positioning of its bromine atoms and hydroxyl group, which confer distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7(12)5-6(11)3(8)2-4(9)10-5/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFLHCVLPYFOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=N1)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623251 | |
Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321596-55-8 | |
Record name | Methyl 4,6-dibromo-3-hydroxy-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=321596-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,6-dibromo-3-hydroxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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